

(S)-(+)-5-Bromomethyl-2-pyrrolidinone CAS number 72479-05-1 details

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-5-Bromomethyl-2-pyrrolidinone

Cat. No.: B1279205

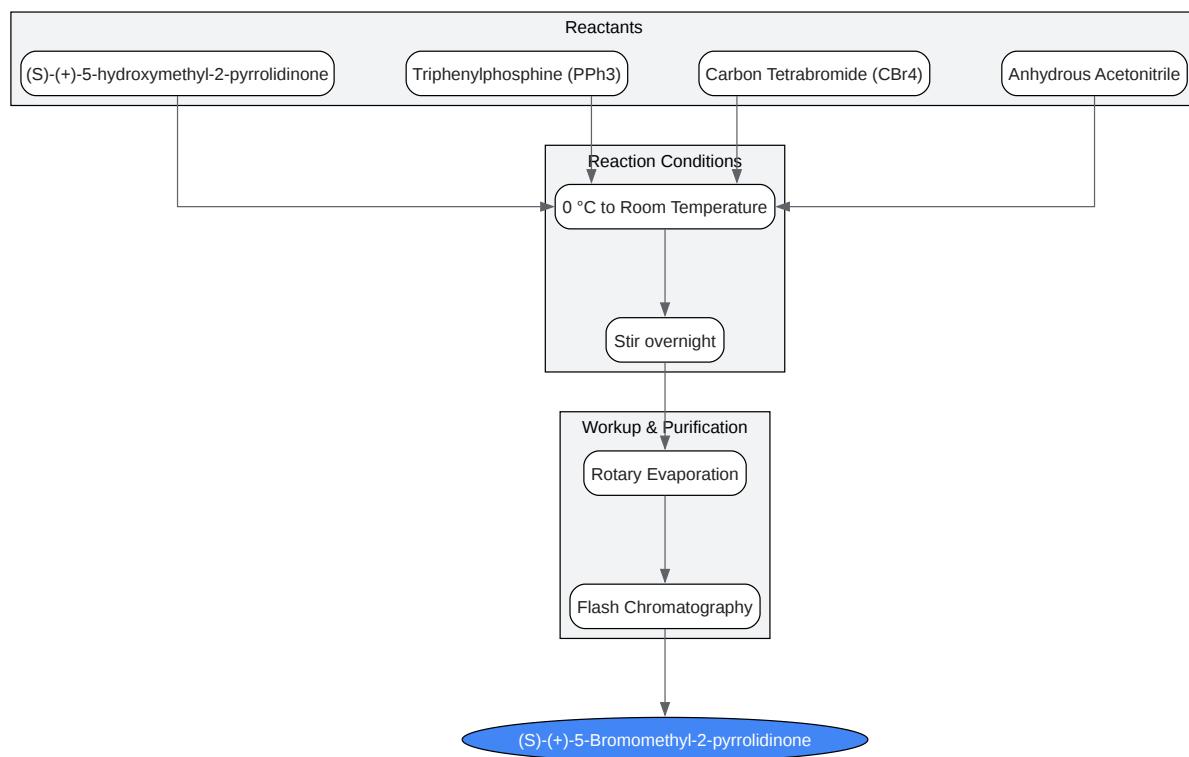
[Get Quote](#)

An In-depth Technical Guide to (S)-(+)-5-Bromomethyl-2-pyrrolidinone

CAS Number: 72479-05-1

Abstract

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The pyrrolidine ring is a prevalent scaffold in a wide array of biologically active molecules and approved drugs. [1][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data, and its applications in drug discovery, aimed at researchers and professionals in the field.


Chemical and Physical Properties

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a white crystalline powder.[3] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	72479-05-1	[4] [5]
Molecular Formula	C ₅ H ₈ BrNO	[4] [5]
Molecular Weight	178.03 g/mol	[4] [5]
Appearance	Powder	[4]
Melting Point	75-79 °C	[4]
Optical Activity	[α]22/D -30.0°, c = 0.5 in ethanol	[4]
Storage Temperature	2-8°C	[4]
SMILES String	BrC[C@@H]1CCC(=O)N1	[4]
InChI Key	QFOSFXPTXNRRMF-BYPYZUCNSA-N	[4]

Synthesis

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is typically synthesized from its precursor, (S)-(+)-5-hydroxymethyl-2-pyrrolidinone.[\[3\]](#) The synthesis involves the bromination of the primary alcohol group. A common method is the Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(S)-(+)-5-Bromomethyl-2-pyrrolidinone**.

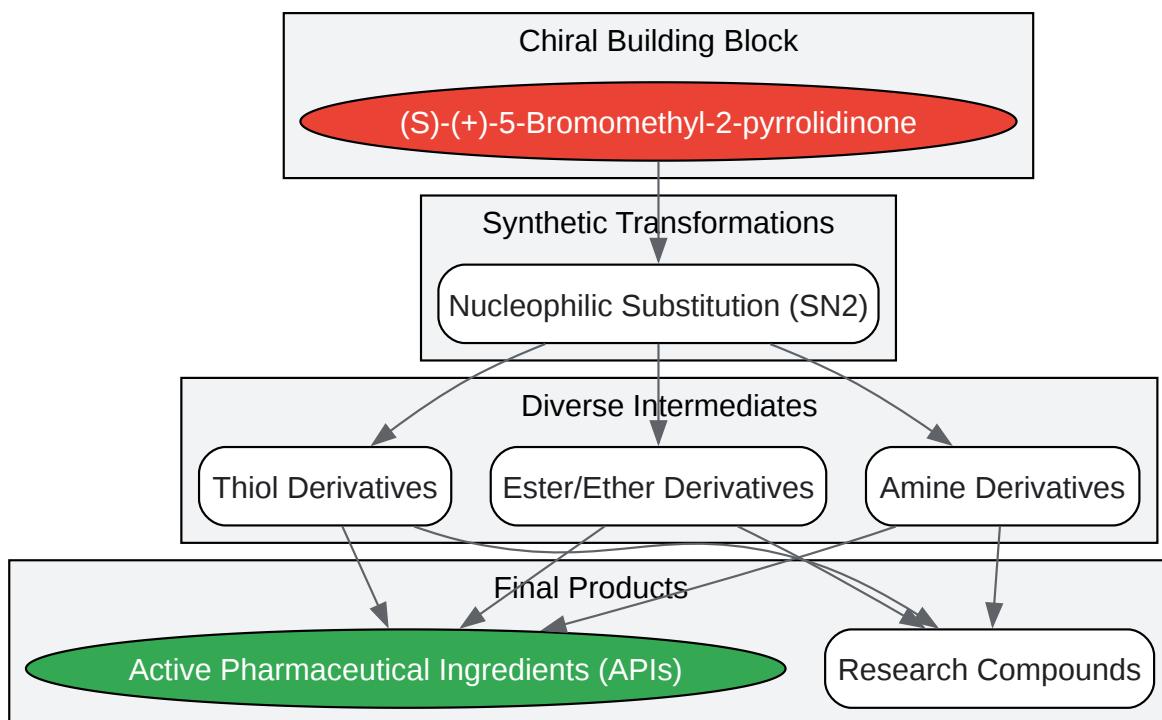
Experimental Protocol: Synthesis from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone[3]

This protocol details the synthesis of (S)-5-bromomethyl-2-pyrrolidinone from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone.[3]

Materials:

- (S)-5-hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol)
- Triphenylphosphine (3.97 g, 15.1 mmol)
- Carbon tetrabromide (5.02 g, 15.1 mmol)
- Anhydrous acetonitrile (28 mL)

Procedure:


- Suspend (S)-5-hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol) and triphenylphosphine (3.97 g, 15.1 mmol) in 20 mL of anhydrous acetonitrile in a round-bottom flask.
- Cool the suspension to 0 °C with an ice bath and stir.
- Slowly add a solution of carbon tetrabromide (5.02 g, 15.1 mmol) dissolved in 8 mL of anhydrous acetonitrile dropwise to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.
- Upon completion of the reaction, remove the solvent by rotary evaporation.
- Purify the resulting residue using flash chromatography to yield the final product as a white solid (Expected yield: ~95%).[3]

Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][6] **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** serves as a key

chiral intermediate, providing a versatile handle for introducing the pyrrolidinone moiety into larger, more complex molecules. Its stereochemistry is often crucial for the biological activity of the final compound.[1][7]

Derivatives of 2-pyrrolidinone have demonstrated a wide range of pharmacological activities, including anticonvulsant and respiratory stimulant effects.[8] The introduction of a reactive bromomethyl group at the chiral C5 position allows for nucleophilic substitution reactions, enabling the extension of the carbon chain and the introduction of various functional groups. This makes it a critical precursor for creating libraries of compounds for drug screening and for the targeted synthesis of active pharmaceutical ingredients (APIs).

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug development.

Spectroscopic Data

The structural confirmation of **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** relies on standard spectroscopic techniques.

Technique	Data	Reference
¹ H NMR	(400 MHz, CD ₃ OD): δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H)	[3]
¹³ C NMR	Expected peaks: ~178 ppm (C=O), ~55 ppm (CH-N), ~40 ppm (CH ₂ -Br), ~30 ppm (CH ₂), ~25 ppm (CH ₂)	Structural Prediction
FT-IR	Expected peaks: ~3200 cm ⁻¹ (N-H stretch), ~1680 cm ⁻¹ (C=O stretch, amide), ~2900 cm ⁻¹ (C-H stretch)	Structural Prediction
Mass Spec (EI)	Expected m/z: 177/179 (M ⁺), 98 (M ⁺ - Br)	Structural Prediction

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.[9]
 - ¹H NMR Parameters: Utilize a 400 MHz (or higher) spectrometer. A standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds is typically sufficient.[9]

- ^{13}C NMR Parameters: On a corresponding 100 MHz spectrometer, use a proton-decoupled pulse sequence. Acquire 512-2048 scans with a relaxation delay of 2-5 seconds for adequate signal-to-noise.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Objective: To identify characteristic functional groups.
- Methodology:
 - Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Instrument Parameters: Use an FT-IR spectrometer with an ATR accessory, scanning from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16-32 scans.
 - Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum.[9]

Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
 - Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
 - Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
 - Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., 50-300 Da). The presence of bromine will result in a characteristic M/M+2 isotopic pattern.

Safety and Handling

(S)-(+) -5-Bromomethyl-2-pyrrolidinone is classified as hazardous. Appropriate safety precautions must be taken during handling and storage.

GHS Information	Details	Reference
Pictogram	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[4][10]
Hazard Statements	H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)	[4][10]
Precautionary Statements	P261, P264, P280, P301+P312, P302+P352, P305+P351+P338	[4]

Handling:

- Use in a well-ventilated area or under a chemical fume hood.[11]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
- Avoid breathing dust.[12]
- Wash hands thoroughly after handling.[11]

Storage:

- Store in a tightly closed container in a cool, dry place.[11][13]
- Recommended storage temperature is 2-8°C.[4]
- Keep away from incompatible materials such as strong oxidizing agents and strong acids. [11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]
- 4. (S)-5-(溴甲基)-2-吡咯烷酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 72479-05-1|(S)-5-Bromomethyl-2-pyrrolidinone|BLD Pharm [bldpharm.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. fishersci.com [fishersci.com]
- 13. umass.edu [umass.edu]
- To cite this document: BenchChem. [(S)-(+)-5-Bromomethyl-2-pyrrolidinone CAS number 72479-05-1 details]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279205#s-5-bromomethyl-2-pyrrolidinone-cas-number-72479-05-1-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com